N-methyl-N-(t-Boc)-PEG4-acid
Overview
Description
“N-methyl-N-(t-Boc)-PEG4-acid” is a compound that contains a carbamate group, which is a key structural motif in many approved drugs and prodrugs . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .
Synthesis Analysis
The synthesis of compounds like “N-methyl-N-(t-Boc)-PEG4-acid” often involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular structure of “N-methyl-N-(t-Boc)-PEG4-acid” is characterized by the presence of a carbamate functionality. This functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
The reactions of “N-methyl-N-(t-Boc)-PEG4-acid” involve the use of isocyanate intermediates, which are generated in situ . A selective, catalytic and practical method for removing a Boc group from several N, N0-diprotected amino acids and amine derivatives using iron(III) salts as sustainable catalysts is described .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-N-(t-Boc)-PEG4-acid” include a refractive index n20/D 1.437 (lit.), a boiling point of 190 °C (lit.), and a density of 1.079 g/mL at 25 °C .Scientific Research Applications
Summary of the Application
A one-pot synthesis of amides from N-Boc-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Methods of Application or Experimental Procedures
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Results or Outcomes
Using this reaction protocol, a variety of N-Boc-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
2. Deprotection of N-Boc-Protected Functionalized Heteroarenes
Summary of the Application
A method for the deprotection of N-Boc-protected functionalized heteroarenes via addition/elimination with 3-Methoxypropylamine has been developed .
Methods of Application or Experimental Procedures
The method involves the use of 3-Methoxypropylamine as a mild deprotecting agent for various N-Boc-protected heteroarenes via a proposed addition/elimination mechanism .
Results or Outcomes
The method was applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives . A ten-fold scale-up reaction and experimental evaluation of a preliminary mechanistic hypothesis are reported .
3. Synthesis of Amides from N-Alloc-, N-Boc-, and N-Cbz-Protected Amines
Summary of the Application
A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Methods of Application or Experimental Procedures
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Results or Outcomes
Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
4. Deprotection of N-Boc-Protected Functionalized Heteroarenes
Summary of the Application
A method for the deprotection of N-Boc-protected functionalized heteroarenes via addition/elimination with 3-Methoxypropylamine has been developed .
Methods of Application or Experimental Procedures
The method involves the use of 3-Methoxypropylamine as a mild deprotecting agent for various N-Boc-protected heteroarenes via a proposed addition/elimination mechanism .
Results or Outcomes
The method was applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives . A ten-fold scale-up reaction and experimental evaluation of a preliminary mechanistic hypothesis are reported .
5. Synthesis of Amides from N-Alloc-, N-Boc-, and N-Cbz-Protected Amines
Summary of the Application
A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Methods of Application or Experimental Procedures
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Results or Outcomes
Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
6. Deprotection of N-Boc-Protected Functionalized Heteroarenes
Summary of the Application
A method for the deprotection of N-Boc-protected functionalized heteroarenes via addition/elimination with 3-Methoxypropylamine has been developed .
Methods of Application or Experimental Procedures
The method involves the use of 3-Methoxypropylamine as a mild deprotecting agent for various N-Boc-protected heteroarenes via a proposed addition/elimination mechanism .
Results or Outcomes
The method was applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives . A ten-fold scale-up reaction and experimental evaluation of a preliminary mechanistic hypothesis are reported .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18(4)6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)20/h5-14H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYFMMNWNDIBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(t-Boc)-PEG4-acid |
Synthesis routes and methods
Procedure details
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